molecular formula C13H7NO4 B2441474 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 247128-17-2

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B2441474
CAS No.: 247128-17-2
M. Wt: 241.202
InChI Key: CQMSFSGRORDUGC-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound with the molecular formula C13H7NO4 and a molecular weight of 241.20 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation steps to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution reactions could employ halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is unique due to its specific structure and properties. Similar compounds include:

  • 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid: This compound has an additional carboxylic acid group compared to the original compound.

  • 1,3-Dioxo-2-ph-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid: This compound has a phenyl group attached to the 2-position of the core structure.

These similar compounds may have different chemical and biological properties, making them suitable for various applications.

Properties

IUPAC Name

1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-11-8-3-1-2-6-7(13(17)18)4-5-9(10(6)8)12(16)14-11/h1-5H,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSFSGRORDUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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